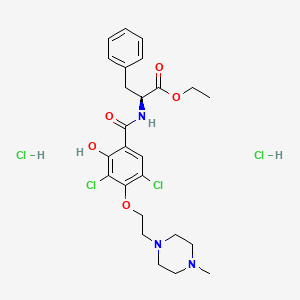
JTE-607
Vue d'ensemble
Description
JTE-607 est un composé de petite molécule connu pour ses activités anti-inflammatoires et anticancéreuses. Lorsqu'il pénètre dans la cellule, il est hydrolysé en un dérivé qui se lie directement et inhibe l'enzyme CPSF73, qui est cruciale pour l'étape de clivage dans le traitement de l'ARN pré-messager .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting specific enzymes involved in RNA processing.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and certain types of cancer, including acute myelogenous leukemia
Mécanisme D'action
Target of Action
JTE-607, also known as JTE607Dihydrochloride or JTE 607 dihydrochloride, is a small molecule compound with anti-inflammation and anti-cancer activities . The primary target of this compound is CPSF73 , an endonuclease responsible for the cleavage step in pre-mRNA 3′ processing . CPSF73 is universally required for mRNA 3′ end formation .
Mode of Action
Upon entering the cell, this compound is hydrolyzed to Compound 2, which directly binds to and inhibits CPSF73 . This inhibition is sequence-specific, and the sequences flanking the cleavage site (CS) are a major determinant for drug sensitivity .
Biochemical Pathways
The inhibition of CPSF73 by Compound 2 affects the pre-mRNA 3′ processing pathway . This results in perturbations in gene expression through both transcriptional readthrough and alternative polyadenylation (APA) . Sensitive genes are associated with features similar to those previously identified for PCF11 knockdown .
Pharmacokinetics
It is known that upon entering the cell, this compound is hydrolyzed to compound 2
Result of Action
The result of this compound action is a sequence-specific inhibition of pre-mRNA 3′ processing . This leads to perturbations in gene expression, affecting only a specific set of genes . This may explain its specificity in killing cancer cells .
Action Environment
It is known that the drug sensitivity of compound 2 is predominantly determined by sequences flanking the cleavage site (cs) . This suggests that the cellular environment and the specific genetic sequences present can influence the compound’s action.
Analyse Biochimique
Biochemical Properties
JTE-607 dihydrochloride plays a significant role in biochemical reactions by inhibiting the production of proinflammatory cytokines. It interacts with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound dihydrochloride is the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease involved in pre-mRNA 3’ processing . Upon entering the cell, this compound dihydrochloride is hydrolyzed to its active form, which directly binds to and inhibits CPSF3. This inhibition affects the cleavage step in pre-mRNA processing, thereby modulating gene expression .
Cellular Effects
This compound dihydrochloride exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in leukemia cells and prolong survival in mouse leukemia models . The compound inhibits the production of inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-8, granulocyte macrophage colony-stimulating factor (GM-CSF), and tumor necrosis factor (TNF)-α . By suppressing these cytokines, this compound dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing inflammation and cancer cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound dihydrochloride involves its interaction with CPSF3. Upon hydrolysis to its active form, the compound binds to CPSF3 and inhibits its endonuclease activity . This inhibition is sequence-specific, meaning that the sensitivity of pre-mRNA cleavage to this compound dihydrochloride is determined by the sequences flanking the cleavage site . The compound’s ability to modulate gene expression through this mechanism makes it a potent inhibitor of cytokine production and a promising anti-cancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound dihydrochloride have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound dihydrochloride remains stable under specific storage conditions, such as being stored at -20°C and protected from light . Over time, the compound continues to inhibit cytokine production and induce apoptosis in cancer cells, demonstrating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound dihydrochloride vary with different dosages in animal models. In studies involving mouse leukemia models, the compound has been shown to significantly prolong survival at specific dosages . At higher doses, this compound dihydrochloride may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . The compound’s ability to inhibit cytokine production and induce apoptosis is dose-dependent, with higher concentrations leading to more pronounced effects .
Metabolic Pathways
This compound dihydrochloride is involved in several metabolic pathways, primarily through its interaction with CPSF3. Upon entering the cell, the compound is hydrolyzed by carboxylesterase 1 (CES1) to its active form, which then binds to CPSF3 . This interaction inhibits the cleavage and polyadenylation of pre-mRNA, affecting gene expression and cellular metabolism . The compound’s impact on metabolic flux and metabolite levels is a key aspect of its biochemical properties .
Transport and Distribution
The transport and distribution of this compound dihydrochloride within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. The compound is soluble in both DMSO and water, allowing it to be effectively transported within the cellular environment . Once inside the cell, this compound dihydrochloride is distributed to various compartments, where it exerts its inhibitory effects on cytokine production and gene expression .
Subcellular Localization
This compound dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. Upon hydrolysis to its active form, the compound localizes to the nucleus, where it binds to CPSF3 and inhibits pre-mRNA processing . This localization is facilitated by targeting signals and post-translational modifications that direct this compound dihydrochloride to the appropriate cellular compartments . The compound’s ability to modulate gene expression at the subcellular level is a key aspect of its molecular mechanism .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de JTE-607 implique plusieurs étapes, commençant par la préparation de dérivés de N-benzoyl-L-phénylalanine. Les conditions de réaction incluent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du composé souhaité .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les sous-produits. Cela inclut souvent l'utilisation de techniques de purification avancées telles que la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
JTE-607 subit diverses réactions chimiques, y compris l'hydrolyse, où il est converti en sa forme active dans la cellule. Il participe également à des réactions de liaison avec des enzymes spécifiques, inhibant leur activité .
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent les solvants organiques, les catalyseurs et les agents de liaison spécifiques qui facilitent son interaction avec les enzymes cibles .
Principaux produits formés
Le principal produit formé par l'hydrolyse de this compound est un dérivé qui se lie directement et inhibe CPSF73, conduisant à l'inhibition du traitement de l'ARN pré-messager .
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes réactionnels.
Biologie : Investigated for its role in inhibiting specific enzymes involved in RNA processing.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des maladies inflammatoires et de certains types de cancer, y compris la leucémie myéloïde aiguë
Mécanisme d'action
This compound exerce ses effets en étant hydrolysé en un dérivé qui se lie et inhibe l'enzyme CPSF73. Cette enzyme est essentielle pour l'étape de clivage dans le traitement de l'ARN pré-messager. En inhibant CPSF73, this compound perturbe la formation de l'ARN messager mature, conduisant à l'inhibition de l'expression génique .
Comparaison Avec Des Composés Similaires
Composés similaires
Composé 2 : Le dérivé actif de JTE-607 qui se lie directement à CPSF73.
Autres inhibiteurs de CPSF73 : Composés qui inhibent la même enzyme mais peuvent avoir des structures chimiques et des affinités de liaison différentes.
Unicité
This compound est unique en raison de son inhibition spécifique de CPSF73 et de ses effets spécifiques à la séquence sur le traitement de l'ARN pré-messager. Cette spécificité en fait un outil précieux pour étudier le traitement de l'ARN et un agent thérapeutique potentiel pour les maladies impliquant une expression génique dysrégulée .
Propriétés
IUPAC Name |
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31Cl2N3O5.2ClH/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30;;/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32);2*1H/t20-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJAUEQJEWIWCQ-FJSYBICCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl4N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188791-09-5 | |
| Record name | JTE-607 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188791095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JTE-607 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B68H6BWCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


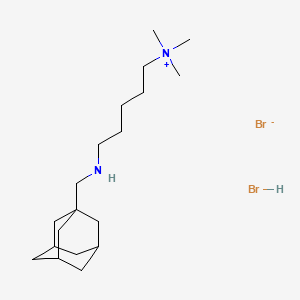

![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
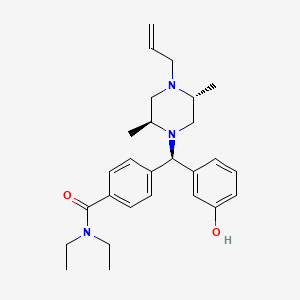

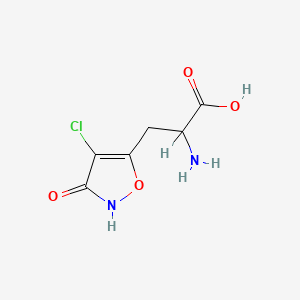


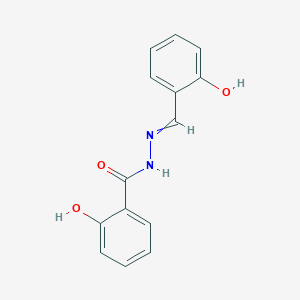
![7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride](/img/structure/B1662307.png)
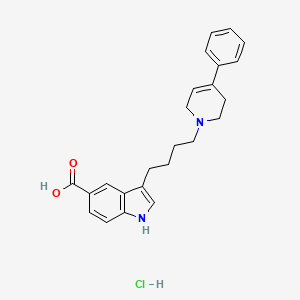
![6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride](/img/structure/B1662309.png)
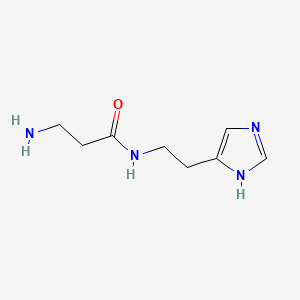
![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)
